4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid
Description
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative characterized by a cyclopropylmethoxy group at the 4-position and a trifluoromethyl group at the 3-position of the aromatic ring. This compound is structurally related to pharmaceuticals such as roflumilast, a PDE4 inhibitor used in treating chronic obstructive pulmonary disease (COPD) . The cyclopropylmethoxy group enhances metabolic stability by resisting oxidative degradation, while the trifluoromethyl group contributes to electron-withdrawing effects, increasing the acidity of the carboxylic acid moiety (pKa ~3.5–4.0) . Its synthesis typically involves multi-step protocols, including ester hydrolysis and functional group protection/deprotection strategies, as seen in analogous compounds .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-5-8(11(16)17)3-4-10(9)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYACVDDYYVMHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Cyclopropylmethoxy Group
- Starting Material : A 3-substituted benzoic acid or benzaldehyde derivative bearing a trifluoromethyl group at the 3-position and a suitable leaving group (e.g., halogen) at the 4-position.
- Reaction : Nucleophilic substitution of the 4-position halogen by cyclopropylmethanol or cyclopropylmethanol sodium salt under basic conditions.
- Solvents : Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetone, or N,N-dimethylacetamide (DMAc) are preferred to dissolve reactants and promote substitution.
- Bases : Strong bases like potassium hydride (KH), sodium hydride (NaH), or potassium hydroxide (KOH) are used to deprotonate cyclopropylmethanol, generating the nucleophilic alkoxide.
- Temperature : Controlled heating between 10–130°C depending on the solvent and base system, with reaction times ranging from several hours to overnight.
- Atmosphere : Nitrogen protection is employed to avoid oxidation or moisture interference.
Example Reaction Conditions (from analogous compounds):
| Step | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|
| Alkylation with cyclopropylmethanol | DMF or acetone | KH or NaH | 10–70 | 6–15 | 80–92 | 85–95 |
Introduction of Trifluoromethyl Group
- The trifluoromethyl group is often present in the starting material or introduced via electrophilic trifluoromethylation reagents during earlier synthetic steps.
- This group is electron-withdrawing, enhancing acidity and metabolic stability.
Oxidation to Benzoic Acid
- After installation of the cyclopropylmethoxy group and any necessary intermediate transformations (e.g., aldehyde to acid), oxidation is performed.
- Common oxidants include oxygen-based reagents or mild oxidizing agents compatible with sensitive functional groups.
- The oxidation step converts aldehyde intermediates to the corresponding benzoic acid.
Industrial and Environmental Considerations
- The synthesis avoids highly toxic reagents and solvents, aligning with environmental protection standards.
- Reaction selectivity and yield are optimized to reduce by-products and purification steps.
- Use of aprotic polar solvents and nitrogen atmosphere ensures controlled reaction conditions.
- The process is scalable and suitable for industrial production with safe and controllable parameters.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Alkylation (cyclopropylmethoxy installation) | Cyclopropylmethanol + 3-halo-4-hydroxybenzoic acid derivative, base (KH/NaH), DMF/acetone, 10–70°C, N2 atmosphere | Formation of 4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzaldehyde intermediate | High yield (80–92%), high purity (85–95%) |
| 2 | Electrophilic trifluoromethylation (if needed) | Trifluoromethylation reagent (if not pre-installed) | Introduction of trifluoromethyl group at 3-position | Often present in starting material |
| 3 | Oxidation | Mild oxidants, oxygen or equivalent, room temp to mild heating | Conversion of aldehyde to benzoic acid | Maintains functional group integrity |
Research Findings and Optimization Insights
- Yield Optimization : Reaction parameters such as base type, solvent, temperature, and reaction time have been systematically optimized using design-of-experiments (DoE) approaches to maximize yield and purity.
- Purification : Products are purified via extraction, washing with brine, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure. Further purification by recrystallization or chromatography ensures high purity.
- Characterization : Purity and structure are confirmed by HPLC, NMR (including ^19F NMR for trifluoromethyl group), HRMS, and sometimes X-ray crystallography to confirm steric and electronic effects.
- Environmental Impact : The process avoids highly toxic reagents and uses environmentally benign solvents where possible, making it suitable for industrial scale-up.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction of the trifluoromethyl group could yield difluoromethyl derivatives .
Scientific Research Applications
Chemistry
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid serves as a crucial building block in organic synthesis, particularly for compounds containing trifluoromethyl groups. These derivatives are significant in medicinal chemistry due to their enhanced biological activity.
Biology
The compound is being investigated for its potential biological activities, including enzyme inhibition and receptor binding. Its unique structure may enhance interactions with biological membranes, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its structural features may lead to improved pharmacokinetic properties in drug formulations. Notably, compounds with similar structures have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
Industry
The stability and functional groups of this compound make it useful in producing advanced materials such as polymers and coatings.
Case Studies
In Vitro Studies:
Research has indicated that this compound can significantly reduce pro-inflammatory cytokine production in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
Animal Models:
In vivo studies using rodent models demonstrated that administration of the compound led to decreased inflammation in models of arthritis and asthma, supporting its therapeutic potential in treating inflammatory diseases.
Comparative Data Table
| Compound | Activity | Reference |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | COX inhibition | |
| Roflumilast (similar structure) | PDE4 inhibition |
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy .
Comparison with Similar Compounds
Key Observations:
Substituent Position: Moving the trifluoromethyl group from the 3- to 4-position (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid vs.
Functional Group Impact: Amino vs. Trifluoromethyl: The amino group (in 4-Amino-3-(cyclopropylmethoxy)benzoic acid) increases solubility but reduces metabolic stability compared to the trifluoromethyl group . Cyclopropylmethoxy vs. Methoxy: Cyclopropylmethoxy improves resistance to cytochrome P450-mediated oxidation, enhancing pharmacokinetic profiles .
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP (measured ~2.8–3.2) compared to non-fluorinated analogs, enhancing membrane permeability .
- Acidity : The 3-CF₃ group lowers the pKa of the carboxylic acid (≈3.8) relative to unsubstituted benzoic acid (pKa 4.2), favoring ionization at physiological pH .
Biological Activity
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a cyclopropylmethoxy moiety attached to a benzoic acid framework. The presence of these functional groups contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and target engagement.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives.
- Receptor Modulation: It may act as a modulator for various receptors, influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies on related benzoic acids have shown their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
| Compound | Activity | Reference |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | COX inhibition | |
| Roflumilast (similar structure) | PDE4 inhibition |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
- Animal Models : In vivo studies using rodent models indicated that administration of the compound led to decreased inflammation in models of arthritis and asthma.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:
- Absorption : High bioavailability due to lipophilic nature.
- Metabolism : Likely metabolized via hepatic pathways, similar to other benzoic acid derivatives.
- Excretion : Primarily through renal pathways, with metabolites identified in urine samples.
Safety and Toxicity
Safety assessments indicate that while the compound exhibits biological activity, it may also pose risks:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid, and how can its purity be validated?
- Methodology :
- Synthetic Routes : Start with a benzoic acid precursor functionalized at the 3-position with trifluoromethyl. Introduce the cyclopropylmethoxy group via nucleophilic substitution (e.g., Mitsunobu reaction) using cyclopropylmethanol and a coupling agent like DIAD. Optimize solvent choice (e.g., THF or DMF) and temperature to minimize side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
- Characterization : Confirm structure via H/C NMR (e.g., trifluoromethyl as a singlet at ~120 ppm in F NMR) and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELXL ) can resolve steric effects from the cyclopropylmethoxy group.
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Parameter Screening : Use design-of-experiments (DoE) to test variables: catalyst loading (e.g., Pd for coupling reactions), solvent polarity (DMF vs. DMSO), and temperature (60–120°C). Monitor yield via HPLC .
- Kinetic Analysis : Track intermediates via in-situ IR spectroscopy to identify rate-limiting steps. For example, slow cyclopropane ring formation may require longer reaction times .
Advanced Research Questions
Q. How do electronic and steric effects of the cyclopropylmethoxy and trifluoromethyl groups influence biological activity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing cyclopropylmethoxy with ethoxy or methyl groups) and assess activity against target enzymes (e.g., luciferase inhibition ). Measure IC values via fluorescence assays.
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The trifluoromethyl group’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .
Q. What computational methods predict the binding affinity of this compound to protein targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ribosome-inactivating proteins ). Validate with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of hydrogen bonds with carboxylic acid groups.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between trifluoromethyl and difluoromethyl analogs .
Q. How can contradictory data on solubility and bioactivity be resolved?
- Methodology :
- Solubility-activity Profiling : Measure solubility in PBS (pH 7.4) and DMSO via nephelometry. Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with cellular uptake inefficiencies.
- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways (e.g., ester hydrolysis of cyclopropylmethoxy) that reduce bioavailability .
Q. What experimental designs are optimal for assessing enzyme inhibition kinetics?
- Methodology :
- Kinetic Assays : Use stopped-flow spectroscopy to measure real-time inhibition of target enzymes (e.g., luciferase ). Fit data to Michaelis-Menten models to determine values.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
